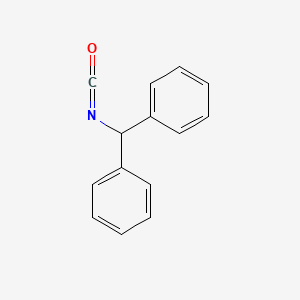

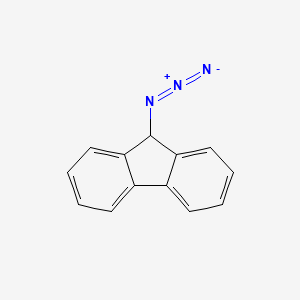

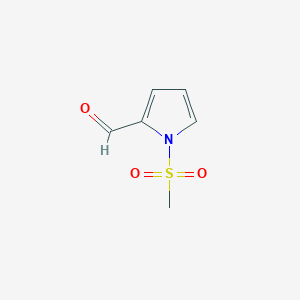

![molecular formula C8H9ClN2O3S B1275049 Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 6125-36-6](/img/structure/B1275049.png)

Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a compound that falls within the class of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities, which include antitumor and antifilarial properties, as well as their potential use in modulating NMDA receptors .

Synthesis Analysis

The synthesis of thiazole derivatives often involves starting materials such as 2-aminothiazoles, which can undergo various chemical transformations to yield substituted thiazoles. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound with notable antitumor and antifilarial activities, starts from 2-amino-4-(chloromethyl)thiazole . Similarly, the synthesis of other thiazole derivatives, such as methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, involves the use of 2-aminothiazole derivatives as precursors . These synthetic routes often employ acylation, alkylation, and cyclization reactions to introduce various functional groups into the thiazole core.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be further substituted at various positions to yield a wide array of compounds. X-ray diffraction studies have been used to confirm the regioisomeric products of thiazole syntheses, providing detailed insights into the molecular conformations and crystallographic properties of these compounds . The intermolecular interactions, such as hydrogen bonding, play a crucial role in the stabilization of the crystal structure of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the isothiocyanatomethyl group in methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate is a key functional group that contributes to the compound's ability to inhibit leukemia cell proliferation . The reactivity of thiazole derivatives with isocyanides has also been explored, leading to the synthesis of disubstituted thiazoles with potential biological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and the ability to form specific crystallographic conformations. The presence of functional groups such as carboxylate esters and amine groups can affect the compound's hydrogen bonding patterns and, consequently, its physical properties .

Wissenschaftliche Forschungsanwendungen

Thiazole Derivatives Synthesis

- Acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid resulted in the formation of 2-acetyl(arylsulfonyl)amino derivatives, showcasing the compound's utility in creating diverse thiazole derivatives (Dovlatyan et al., 2004).

Synthesis of Complex Molecules

- The compound has been used in the transformation of dimethyl acetone-1,3-dicarboxylate into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating its role in complex molecule synthesis (Žugelj et al., 2009).

Antitumor and Antifilarial Potential

- Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, derived from similar compounds, has shown promising antitumor and antifilarial activities, indicating the therapeutic potential of related thiazole derivatives (Kumar et al., 1993).

Structural Analysis and Rotamers

- Studies on substituted thiazoles, closely related to the compound , have shed light on the effect of intermolecular hydrogen bonds on the stabilization of various rotamers, which is crucial in understanding molecular interactions (Bernès et al., 2002).

Antibacterial Properties

- Synthesized derivatives of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid, related to the compound , have demonstrated antibacterial properties, highlighting its potential in antibiotic research (Dulaimy et al., 2017).

Corrosion Inhibition

- Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, a compound similar to the one , has been studied for its corrosion inhibition properties, indicating its potential application in material science and engineering (Raviprabha & Bhat, 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c1-4-6(7(13)14-2)15-8(10-4)11-5(12)3-9/h3H2,1-2H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERXBCQPIAOSSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403948 |

Source

|

| Record name | methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

6125-36-6 |

Source

|

| Record name | methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

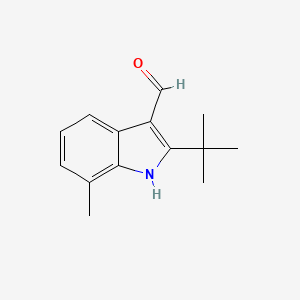

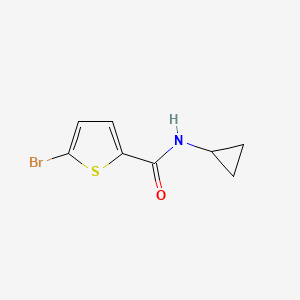

![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)

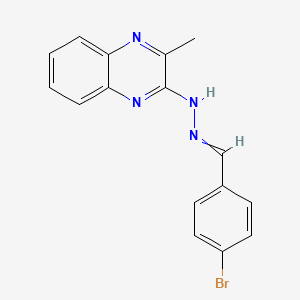

![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)